molecular formula C19H21FN4O4 B2788049 N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide CAS No. 942012-49-9

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide

Cat. No.: B2788049
CAS No.: 942012-49-9
M. Wt: 388.399
InChI Key: JVVUCKQLSOLIST-UHFFFAOYSA-N
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Description

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is a high-purity chemical compound provided for laboratory research use. With the CAS Number 942012-49-9 , this compound has a molecular formula of C19H21FN4O4 and a molecular weight of 388.39 g/mol . Its structure features a dimethylamino group, a 4-fluorophenyl moiety, and a 4-methyl-2-nitrophenyl segment linked by an ethanediamide (oxalamide) backbone, which may influence its physicochemical properties and biomolecular interactions . This compound is part of a family of specialized fluorophenyl derivatives that are of significant interest in modern chemical and pharmaceutical research, particularly in the exploration of structure-activity relationships . Researchers are investigating such compounds for their potential utility in various biochemical applications. As a key reagent in drug discovery and development pipelines, it serves as a valuable building block or intermediate for the synthesis of more complex molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound in various quantities to support their investigative work .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4/c1-12-4-9-15(16(10-12)24(27)28)22-19(26)18(25)21-11-17(23(2)3)13-5-7-14(20)8-6-13/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVUCKQLSOLIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide typically involves multi-step organic reactions. The starting materials may include dimethylamine, 4-fluorobenzaldehyde, 4-methyl-2-nitroaniline, and oxalyl chloride. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations. The process may also involve purification steps such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide may have several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Analogs
Compound Name Key Structural Differences Reference
N'-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide (Target) Diamide linkage; 4-fluoro and 4-methyl-2-nitro substituents
N-[2-(Dimethylamino)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide Sulfonamide (vs. diamide); lacks nitro group
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide Maleimide core; 3,5-dinitro substituents (vs. 2-nitro)
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide Perfluorinated chain; sulfonamide linkage (vs. diamide)
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Furan backbone; thioether linkage (vs. ethanediamide)

Electronic and Physicochemical Properties

  • Nitro Group Effects: The 2-nitro group in the target compound is ortho to the methyl substituent, creating steric hindrance and electron-withdrawing effects. This differs from para-nitro analogs (e.g., N-(4-dimethylamino-3,5-dinitrophenyl)maleimide), where nitro groups at the 3,5-positions enhance resonance stabilization but reduce solubility .
  • Fluorine Substituents : The 4-fluorophenyl group in the target compound balances hydrophobicity and electronegativity. In contrast, perfluorinated sulfonamides (e.g., compounds) exhibit extreme hydrophobicity, limiting aqueous solubility .
  • Amide vs.

Computational Insights

  • Dipole Moments and Charge Distribution: Quantum chemical studies on N-(4-dimethylamino-3,5-dinitrophenyl)maleimide () reveal that nitro groups significantly increase dipole moments (≈6.5 D). The target compound’s dipole moment is expected to be lower (≈4–5 D) due to fewer nitro groups but may exhibit localized charge transfer between the fluorophenyl and nitro groups .
  • HOMO-LUMO Gaps: Analogous nitroaromatic compounds () show HOMO-LUMO gaps of ~3.5–4.0 eV, correlating with moderate reactivity.

Q & A

Q. What are the key synthetic pathways for N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of the dimethylamino-fluorophenyl ethylamine moiety with the 4-methyl-2-nitrophenyl ethanediamide backbone using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Intermediate purification : Column chromatography (silica gel) or recrystallization to isolate intermediates, with yields optimized by controlling solvent polarity (e.g., ethyl acetate/hexane gradients) .
  • Final product validation : HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H/13^13C NMR to confirm structural integrity .

Q. How is the compound characterized to ensure purity and structural accuracy?

  • Spectroscopic techniques : 1^1H NMR (DMSO-d6, 400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, dimethylamino protons at δ 2.3–2.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 456.18) .
  • Chromatography : Purity ≥95% via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to balance yield and purity?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling, while higher temperatures (50–60°C) accelerate cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates but require rigorous drying to prevent hydrolysis .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve dimethylamination efficiency, as demonstrated in analogous fluorophenyl derivatives .

Q. What strategies resolve contradictions in reported pharmacological data for structurally similar compounds?

  • Comparative SAR studies : Analyze analogs (e.g., acetamide vs. ethanediamide derivatives) to identify critical functional groups. For example, replacing the ethanediamide with acetamide reduces binding affinity by 40% in kinase inhibition assays .
  • Dose-response profiling : Validate activity thresholds using in vitro models (e.g., IC50 values against cancer cell lines) to distinguish nonspecific cytotoxicity from target-specific effects .

Q. What computational methods predict the compound’s biological activity and metabolic stability?

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets), leveraging the dimethylamino group’s electrostatic complementarity .
  • ADMET prediction : SwissADME calculates key parameters:
ParameterValueRelevance
LogP3.2Moderate lipophilicity
Polar surface area98 ŲBlood-brain barrier penetration unlikely
CYP3A4 substrateYesPotential drug-drug interactions .

Q. How can researchers address challenges in isolating by-products during synthesis?

  • Advanced chromatography : Use preparative HPLC with a gradient elution (0.1% TFA in water/acetonitrile) to separate nitro-group reduction by-products .
  • Reaction monitoring : In-situ IR spectroscopy tracks carbonyl stretching (1680–1720 cm1^{-1}) to halt reactions at >90% conversion, minimizing impurities .

Data Contradiction Analysis

Q. Why do fluorophenyl-substituted analogs show variable activity across enzyme inhibition assays?

  • Steric effects : The 4-fluorophenyl group’s orientation impacts binding in sterically constrained active sites (e.g., COX-2 vs. COX-1), as shown in molecular dynamics simulations .
  • Electronic effects : Nitro-group positioning (ortho vs. para) alters electron-withdrawing effects, modulating hydrogen-bonding capacity with catalytic residues .

Methodological Recommendations

  • Scale-up synthesis : Transition from batch to continuous flow reactors to maintain reaction consistency at >10 g scale .
  • Crystallography : Obtain single-crystal X-ray structures to resolve ambiguities in NMR assignments (e.g., distinguishing rotational isomers) .

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